Cas no 2755718-67-1 (1-Bromo-5-chloro-2,4-difluoro-3-methylbenzene)

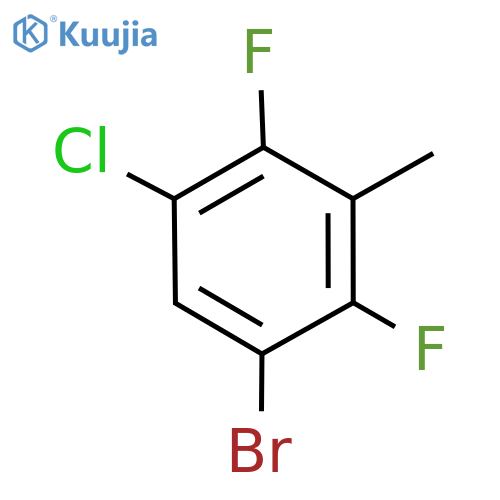

2755718-67-1 structure

商品名:1-Bromo-5-chloro-2,4-difluoro-3-methylbenzene

CAS番号:2755718-67-1

MF:C7H4BrClF2

メガワット:241.46

CID:5080086

1-Bromo-5-chloro-2,4-difluoro-3-methylbenzene 化学的及び物理的性質

名前と識別子

-

- 1-Bromo-5-chloro-2,4-difluoro-3-methylbenzene

-

- インチ: 1S/C7H4BrClF2/c1-3-6(10)4(8)2-5(9)7(3)11/h2H,1H3

- InChIKey: CPBYKPONWIOWEM-UHFFFAOYSA-N

- ほほえんだ: C1C(=C(C(=C(C=1Br)F)C)F)Cl

1-Bromo-5-chloro-2,4-difluoro-3-methylbenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR022KBS-5g |

1-Bromo-5-chloro-2,4-difluoro-3-methylbenzene |

2755718-67-1 | 95% | 5g |

$1117.00 | 2025-02-13 | |

| Aaron | AR022KBS-1g |

1-Bromo-5-chloro-2,4-difluoro-3-methylbenzene |

2755718-67-1 | 95% | 1g |

$372.00 | 2025-02-13 | |

| abcr | AB607230-5g |

1-Bromo-5-chloro-2,4-difluoro-3-methylbenzene; . |

2755718-67-1 | 5g |

€1113.30 | 2024-07-19 | ||

| abcr | AB607230-250mg |

1-Bromo-5-chloro-2,4-difluoro-3-methylbenzene; . |

2755718-67-1 | 250mg |

€200.60 | 2024-07-19 | ||

| abcr | AB607230-1g |

1-Bromo-5-chloro-2,4-difluoro-3-methylbenzene; . |

2755718-67-1 | 1g |

€349.80 | 2024-07-19 | ||

| abcr | AB607230-10g |

1-Bromo-5-chloro-2,4-difluoro-3-methylbenzene; . |

2755718-67-1 | 10g |

€1853.60 | 2024-07-19 |

1-Bromo-5-chloro-2,4-difluoro-3-methylbenzene 関連文献

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

-

A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

2755718-67-1 (1-Bromo-5-chloro-2,4-difluoro-3-methylbenzene) 関連製品

- 461673-84-7((2Z,5Z)-5-(2,5-dimethoxyphenyl)methylidene-2-(4-hydroxyphenyl)imino-1,3-thiazolidin-4-one)

- 1805446-61-0(5-Bromo-2-(difluoromethyl)-3-nitropyridine-6-carboxylic acid)

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 2227714-31-8(rac-(1R,2S)-2-(4-methanesulfonylphenyl)cyclopropan-1-amine)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)

- 1824819-67-1(TERT-BUTYL 3-[(BENZYLIDENEAMINO)METHYL] PIPERIDINE-1-CARBOXYLATE)

- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)

- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)

- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量